Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477149
Molecular Formula: C15H28N2O3
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester -](/images/structure/VC13477149.png)
Specification
Molecular Formula | C15H28N2O3 |
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Molecular Weight | 284.39 g/mol |
IUPAC Name | tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3 |
Standard InChI Key | PPFICRCNTMBZCF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
The compound is characterized by the following parameters:
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IUPAC Name: tert-Butyl N-cyclopropyl-N-[[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
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Molecular Formula: C₁₅H₂₈N₂O₃
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Molecular Weight: 284.39 g/mol
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Stereochemistry: The (S)-configuration at the pyrrolidine-3-ylmethyl position is critical for its biological interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Boiling Point | Not reported | |
LogP (Partition Coefficient) | Estimated 1.92 (calculated) | |
Solubility | Low aqueous solubility |
Structural Analysis
The molecule comprises:
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A tert-butyl carbamate group conferring metabolic stability.
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A cyclopropyl moiety enhancing rigidity and lipophilicity.
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A pyrrolidine ring with a 2-hydroxyethyl substituent at position 1 and a methyl group at position 3, facilitating hydrogen bonding and target engagement .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step strategies to control stereochemistry and functional group compatibility:
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Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .
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Introduction of Hydroxyethyl Group: Alkylation of the pyrrolidine nitrogen with 2-bromoethanol .
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Carbamate Protection: Reaction with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) .
Table 2: Representative Synthesis Steps
Step | Reagents/Conditions | Yield | Source |
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1 | Cyclization using Al(O-iPr)₃, reflux | 65% | |
2 | Alkylation with 2-bromoethanol, K₂CO₃ | 78% | |
3 | Boc protection with (Boc)₂O, DMAP | 85% |
Key Challenges
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Stereochemical Control: Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer.
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Functional Group Compatibility: The hydroxyethyl group necessitates protection during carbamate formation to prevent side reactions .
Mechanism of Action and Biological Relevance
Hypothesized Targets
While direct pharmacological data for this compound is limited, structural analogs suggest potential mechanisms:
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Neurotransmitter Modulation: The pyrrolidine moiety may interact with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters.
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Enzyme Inhibition: Carbamate derivatives often act as protease or hydrolase inhibitors due to their electrophilic carbonyl group .
Related Compounds with Known Activity
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WO2006114402A2: Cyclic amine derivatives with anticoagulant properties via Factor Xa inhibition .
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US8247415B2: Hydroxymethyl pyrrolidines as β₃-adrenergic receptor agonists, highlighting the therapeutic potential of similar scaffolds .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor in synthesizing:
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Anticoagulants: Analogous to Factor Xa inhibitors in patent WO2006114402A2 .
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Central Nervous System (CNS) Agents: Structural similarity to neuromodulatory pyrrolidines.
Structure-Activity Relationship (SAR) Studies
Modifications to the carbamate or cyclopropyl group alter:
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Metabolic Stability: tert-Butyl groups reduce cytochrome P450-mediated oxidation .
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Target Selectivity: The hydroxyethyl group enhances solubility and hydrogen-bonding interactions .
Comparative Analysis with Related Carbamates
Table 3: Comparison with Structural Analogs
Future Directions
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Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and half-life.
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Target Identification: High-throughput screening against GPCR or enzyme libraries.
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